molecular formula C19H22N2O5 B4257925 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane

1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane

Cat. No. B4257925
M. Wt: 358.4 g/mol
InChI Key: CIUMLDDFKIPTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane, also known as FMDP, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane is not fully understood, but it is believed to act on the GABAergic system by modulating GABA-A receptors. 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to enhance the binding of GABA to GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the cell membrane. This ultimately results in decreased neuronal excitability and increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to have various biochemical and physiological effects. In addition to its effects on the GABAergic system, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal development and plasticity. 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has also been shown to decrease levels of inflammatory cytokines in the brain, suggesting a potential anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a consistent chemical structure. Additionally, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to have low toxicity and is well-tolerated in animal studies. However, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential side effects. Additionally, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane may have limited solubility in certain solvents, which could affect its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane. One area of interest is the potential use of 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane in combination with other compounds to enhance its effects. Additionally, more research is needed to fully understand the mechanisms of action of 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane and its potential side effects.
In conclusion, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane, or 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane, is a synthetic compound that has been studied for its potential use in various scientific research applications. 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to have various biochemical and physiological effects, including its effects on the GABAergic system and its potential anti-inflammatory effect. While 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has several advantages for use in lab experiments, more research is needed to fully understand its mechanisms of action and potential side effects.

Scientific Research Applications

1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been studied for its potential use in various scientific research applications. One study found that 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane can inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis. Another study found that 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane can improve cognitive function in mice by enhancing long-term potentiation. Additionally, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been investigated for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-23-16-11-18-17(25-13-26-18)10-14(16)12-20-5-3-6-21(8-7-20)19(22)15-4-2-9-24-15/h2,4,9-11H,3,5-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUMLDDFKIPTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CN3CCCN(CC3)C(=O)C4=CC=CO4)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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